molecular formula C17H30O2 B12656321 1,5-Dimethyl-1-vinylhex-4-enyl heptanoate CAS No. 71617-11-3

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate

Cat. No.: B12656321
CAS No.: 71617-11-3
M. Wt: 266.4 g/mol
InChI Key: APBQXTVQNYJPRE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is an organic compound with the molecular formula C17H30O2. It is an ester formed from heptanoic acid and a vinylhexenyl alcohol derivative. This compound is known for its applications in the flavor and fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate can be synthesized through an esterification reaction between heptanoic acid and 1,5-dimethyl-1-vinylhex-4-enol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction is complete, the product is purified through distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The vinyl group in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX).

Major Products Formed

    Oxidation: Formation of heptanoic acid derivatives.

    Reduction: Formation of 1,5-dimethyl-1-vinylhex-4-enol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Widely used in the flavor and fragrance industry for its pleasant odor.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1-vinylhex-4-enyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The vinyl group can undergo electrophilic addition reactions, leading to the formation of various derivatives that may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1-vinylhex-4-enyl acetate: Similar structure but with an acetate group instead of a heptanoate group.

    1,5-Dimethyl-1-vinylhex-4-enyl butyrate: Contains a butyrate group instead of a heptanoate group.

    Linalyl formate: Similar ester structure but with a formate group.

Uniqueness

1,5-Dimethyl-1-vinylhex-4-enyl heptanoate is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like butyrate and acetate esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry.

Properties

CAS No.

71617-11-3

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl heptanoate

InChI

InChI=1S/C17H30O2/c1-6-8-9-10-13-16(18)19-17(5,7-2)14-11-12-15(3)4/h7,12H,2,6,8-11,13-14H2,1,3-5H3

InChI Key

APBQXTVQNYJPRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OC(C)(CCC=C(C)C)C=C

Origin of Product

United States

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